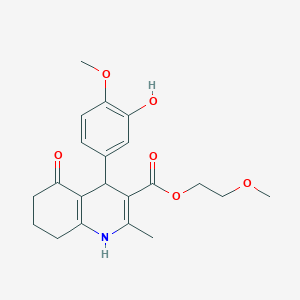![molecular formula C16H16N4O2 B5375486 N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline carboxamides and has been found to exhibit promising results in various research studies.
作用机制
The mechanism of action of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a key role in the production of inflammatory mediators, whereas PDE-4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting these enzymes, N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide may reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. In research studies, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce cell death in cancer cells by activating the apoptosis pathway. Additionally, this compound has been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the advantages of using N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Understanding how this compound interacts with enzymes such as COX-2 and PDE-4 may provide insights into its therapeutic properties and help in the development of more potent analogs. Another potential direction is to evaluate the efficacy of this compound in vivo using animal models. This may provide valuable information on the pharmacokinetics and toxicity of this compound, which is important for drug development. Additionally, it may be interesting to investigate the potential of this compound in combination with other drugs for the treatment of diseases such as cancer and bacterial infections.
合成方法
The synthesis of N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide involves the reaction of 3-aminoquinoline with 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then purified through column chromatography to obtain the final compound. This method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.
科学研究应用
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In research studies, this compound has been tested on various cell lines and animal models to evaluate its efficacy in treating diseases such as cancer, arthritis, and bacterial infections.
属性
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-10-14-7-13(19-20-14)9-18-16(21)12-6-11-4-2-3-5-15(11)17-8-12/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYLMDGYPXDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)


![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)